5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol, yielding 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid.
Reduction: 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but a different ring structure.
5-Methylfurfural: A derivative of furfural with a methyl group instead of a hydroxymethyl group.
2,5-Diformylfuran (DFF): A compound with two formyl groups instead of a hydroxymethyl and carboxylic acid group.
Uniqueness
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its pyrazole ring structure combined with both hydroxymethyl and carboxylic acid functional groups
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2,9H,3H2,1H3,(H,10,11) |
InChI Key |
FEHRQVCYCCRDGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)CO |
Origin of Product |
United States |
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